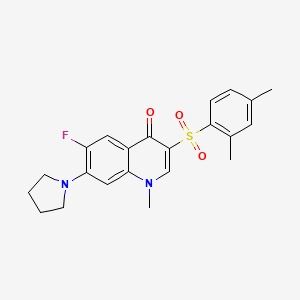

Pyrylium, 2,6-diphenyl-, perchlorate

Übersicht

Beschreibung

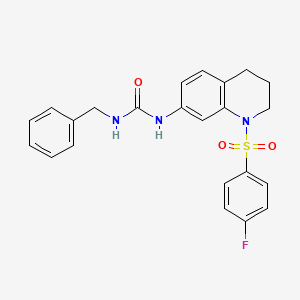

Pyrylium, 2,6-diphenyl-, perchlorate is a type of pyrylium salt, which is a six-membered cationic heterocycle with one positively charged oxygen atom. These compounds are known for their excellent absorption, fluorescence, and electron transfer properties . Pyrylium salts have been extensively applied in preparing light emitters, photocatalysts, and sensitizers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrylium, 2,6-diphenyl-, perchlorate typically involves the reaction of 2,6-diphenylpyrylium perchlorate with various reagents. For example, 4-ethyl-3-formyl-2,6-diphenylpyrylium perchlorate can be obtained from 2,6-diphenylpyrylium perchlorate in three steps . The reaction with triethyl orthoformate involves a domino process with ethanol addition-elimination .

Industrial Production Methods

Industrial production methods for pyrylium salts often involve optimizing the cyclization reaction to avoid oligomers or polymer byproducts, leading to high yields . The specific conditions and reagents used can vary depending on the desired product and application.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrylium, 2,6-diphenyl-, perchlorate undergoes various types of reactions, including:

Oxidation and Reduction: Reduction of pyrylium salts leads to hydrocarbons, hydrogenated pyridines, tetrahydropyrans, and thiopyrans.

Substitution: These cations react with nucleophiles at positions 2, 4, and 6, inducing ring-opening and recyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ethylmagnesium bromide, triethyl orthoformate, and ammonium acetate . The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include pyridines, phosphinines, new pyridinium salts, thiopyrylium salts, and various hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Pyrylium, 2,6-diphenyl-, perchlorate has a wide range of scientific research applications:

Chemistry: Used as versatile precursors for the preparation of small molecules and poly(pyridinium salt)s.

Biology: Employed as fluorescent biomarkers and nonlinear optical chromophores.

Medicine: Investigated for potential use in drug delivery systems and as diagnostic tools.

Industry: Applied in the production of light emitters, photocatalysts, and sensitizers.

Wirkmechanismus

The mechanism by which pyrylium, 2,6-diphenyl-, perchlorate exerts its effects involves its high reactivity towards various nucleophiles. This reactivity allows it to participate in a wide array of organic syntheses, leading to the formation of diverse heterocyclic compounds . The molecular targets and pathways involved include the interaction with nucleophiles at specific positions on the pyrylium ring, inducing ring-opening and recyclization reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pyrylium, 2,6-diphenyl-, perchlorate include:

Furan derivatives: Formed through the conversion of pyrylium salts.

Pyridinium salts: Produced from the reaction of pyrylium salts with nucleophiles.

Thiopyrylium salts: Another product of pyrylium salt reactions.

Uniqueness

What sets this compound apart is its ability to act as a versatile precursor for a wide range of organic syntheses, its excellent absorption and fluorescence properties, and its application in constructing complex macrocycles and metallo-supramolecules .

Eigenschaften

IUPAC Name |

2,6-diphenylpyrylium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13O.ClHO4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSBBQJVLHOEKH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)

![4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2432393.png)

![1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2432397.png)

![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)

![[2-(3,4-Dichlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2432403.png)

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)